Bicyclo(3.2.2)non-2-ene

Catalog No.
S15248909
CAS No.
40319-81-1
M.F
C9H14
M. Wt
122.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo(3.2.2)non-2-ene

CAS Number

40319-81-1

Product Name

Bicyclo(3.2.2)non-2-ene

IUPAC Name

bicyclo[3.2.2]non-2-ene

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

InChI

InChI=1S/C9H14/c1-2-8-4-6-9(3-1)7-5-8/h1-2,8-9H,3-7H2

InChI Key

BCCQOAANWUKEPI-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1CC=C2

Bicyclo(3.2.2)non-2-ene is an organic compound characterized by its unique bicyclic structure, consisting of a nonane framework with two bridged cyclopropane rings. Its molecular formula is C9H14C_9H_{14}, and it features a double bond at the second carbon position. The compound exhibits interesting stereochemistry, with two distinct conformers: endo and exo forms, which differ in the spatial arrangement of their substituents. This structural complexity contributes to its unique chemical properties and reactivity patterns .

, particularly those involving electrophilic addition due to the presence of the double bond. Notably, it can undergo:

  • Electrophilic Addition Reactions: The double bond can react with electrophiles, leading to the formation of substituted products.
  • Diels-Alder Reactions: This compound can act as a diene in Diels-Alder cycloaddition reactions, forming larger bicyclic compounds.
  • Solvolysis: In studies involving tosylate derivatives, it has been shown that bicyclo(3.2.2)non-6-en-2-yl tosylate reacts through solvolysis mechanisms, highlighting its reactivity under varied conditions .

While specific biological activities of bicyclo(3.2.2)non-2-ene are not extensively documented, compounds with similar bicyclic structures often exhibit significant biological properties, including antimicrobial and anticancer activities. The unique arrangement of atoms may contribute to potential interactions with biological targets, although further research is needed to elucidate specific mechanisms and effects .

Bicyclo(3.2.2)non-2-ene can be synthesized through several methods:

  • Diels-Alder Reactions: This method involves the reaction of suitable dienophiles with diene precursors derived from cyclohexene or similar compounds.
  • Pyrolysis: Thermal decomposition of specific precursors like cerous salts of carboxylic acids can yield bicyclo(3.2.2)non-2-ene in moderate yields.
  • Cyclopropanation: Enantioselective cyclopropanation reactions have been utilized to synthesize derivatives of bicyclo(3.2.2)non-2-ene .

Bicyclo(3.2.2)non-2-ene and its derivatives find applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
  • Material Science: Bicyclic compounds are often studied for their potential use in creating novel materials due to their unique mechanical properties.
  • Pharmaceuticals: The structural features may allow for the development of new drugs, particularly in targeting specific biological pathways .

Interaction studies involving bicyclo(3.2.2)non-2-ene focus on its reactivity with various reagents and biological systems:

    Similar Compounds: Comparison

    Several compounds share structural similarities with bicyclo(3.2.2)non-2-ene, each exhibiting unique properties:

    Compound NameStructure TypeNotable Features
    Bicyclo(3.3.0)octaneBicyclicFeatures a different bridgehead arrangement
    Bicyclo(4.2.0)octaneBicyclicLarger ring size; different reactivity profile
    Bicyclo(3.2.1)octaneBicyclicContains a different number of carbons in rings
    Bicyclo(3.3.1)nonaneBicyclicMore complex bridging; different stereochemistry

    Bicyclo(3.2.2)non-2-ene is unique due to its specific arrangement of carbon atoms and the presence of a double bond at the second position, which influences its reactivity and potential applications compared to these similar compounds .

    XLogP3

    3.4

    Exact Mass

    122.109550447 g/mol

    Monoisotopic Mass

    122.109550447 g/mol

    Heavy Atom Count

    9

    Dates

    Modify: 2024-08-11

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